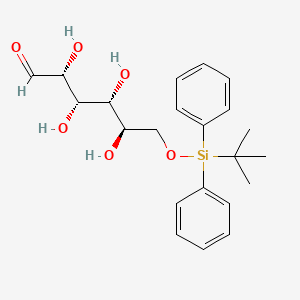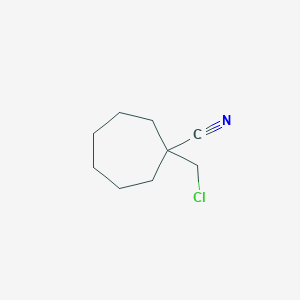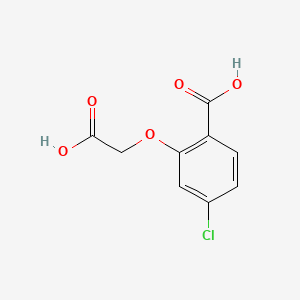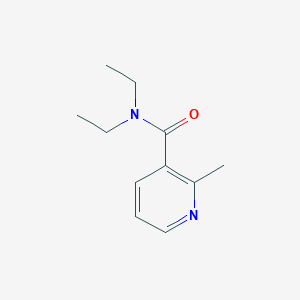
3-Pyridinecarboxamide, N,N-diethyl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, N,N-diethyl-2-methyl- is an organic compound with the molecular formula C12H18N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N,N-diethyl-2-methyl- typically involves the reaction of 2-methylpyridine-3-carboxylic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, N,N-diethyl-2-methyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxamide, N,N-diethyl-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of 3-Pyridinecarboxamide, N,N-diethyl-2-methyl- N-oxide.
Reduction: Formation of N,N-Diethyl-2-methylpyridine-3-amine.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Applications De Recherche Scientifique
3-Pyridinecarboxamide, N,N-diethyl-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, N,N-diethyl-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethylpiperidine-3-carboxamide: Similar structure but with a piperidine ring instead of a pyridine ring.
N-Methylpyrrolidine-2-carboxamide: Contains a pyrrolidine ring and a methyl group at the nitrogen atom.
Uniqueness
3-Pyridinecarboxamide, N,N-diethyl-2-methyl- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
60511-47-9 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
N,N-diethyl-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-4-13(5-2)11(14)10-7-6-8-12-9(10)3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
SOSXOEAUZBSRNY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(N=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B8741628.png)




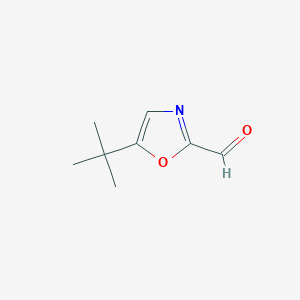
![N-[(2,2-dimethyl-1,3-dioxan-5-yl)methyl]cyclopentanamine](/img/structure/B8741681.png)

